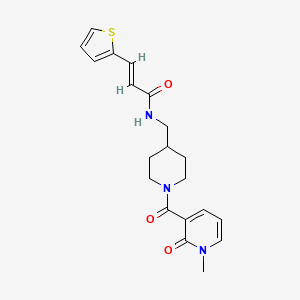

![molecular formula C21H21N3O2 B2878282 1-(4-Ethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one CAS No. 941961-37-1](/img/structure/B2878282.png)

1-(4-Ethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

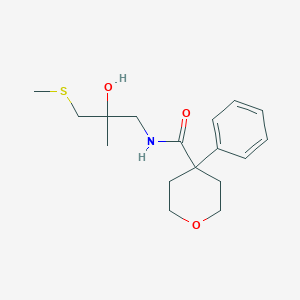

1-(4-Ethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as EMOP or Ethylphenidate Oxadiazole Pyrrolidine, and it belongs to the class of pyrrolidinones.

Applications De Recherche Scientifique

Apoptosis Induction and Anticancer Activity

1,2,4-Oxadiazole derivatives have been identified as novel apoptosis inducers with potential as anticancer agents. A study discovered a compound within this class that exhibited good activity against several breast and colorectal cancer cell lines, indicating its potential for cancer therapy. The identified molecular target was TIP47, an IGF II receptor-binding protein, highlighting a mechanism for inducing apoptosis in cancer cells (Zhang et al., 2005).

Antimicrobial Activity

Derivatives of 1,2,4-oxadiazoles have also been synthesized and tested for antimicrobial activities. These compounds showed varying degrees of effectiveness against bacterial and fungal isolates, including Escherichia coli, Xanthomonas citri, Aspergillus fumigatus, Rhizoctonia solani, and Fusarium oxysporum. This research points to the potential use of these derivatives in developing new antimicrobial agents (Wardkhan et al., 2008).

Colorimetric Chemosensor Development

The development of colorimetric chemosensors for metal ions is another application area. A specific study synthesized a hybrid hydrazo/azo dye chromophoric system based on pyrrolinone ester and azo-pyrazole moieties. This chemosensor demonstrated selective recognition and high sensitivity towards Co2+, Zn2+, and Cu2+ ions, indicating its potential for environmental monitoring and analytical chemistry applications (Aysha et al., 2021).

Inhibitory Activity Against Human Topoisomerase IIα

Compounds containing the 1,2,4-oxadiazole moiety have been synthesized and evaluated for their inhibitory activity against human topoisomerase IIα, a critical enzyme for DNA replication and cell division. This research highlights the therapeutic potential of these compounds in cancer treatment, with specific derivatives showing superior cytotoxicity against various cancer cell lines (Alam et al., 2016).

Organic Light-Emitting Diodes (OLEDs)

The synthesis and application of bis(1,3,4-oxadiazole) systems in organic light-emitting diodes (OLEDs) demonstrate the role of 1,2,4-oxadiazole derivatives in material science. These compounds serve as efficient hole-blocking materials, improving the performance of OLEDs, which are crucial for display and lighting technologies (Wang et al., 2001).

Propriétés

IUPAC Name |

1-(4-ethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O2/c1-3-15-7-9-18(10-8-15)24-13-17(12-19(24)25)21-22-20(23-26-21)16-6-4-5-14(2)11-16/h4-11,17H,3,12-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCXWILKDQCUPGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=CC(=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(5-Bromopyrimidin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B2878199.png)

![3-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-1-propylquinoxalin-2(1H)-one](/img/structure/B2878200.png)

![(2E)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2878210.png)

![N-(8H-indeno[1,2-d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2878211.png)

![N-(3,4-dimethylphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2878213.png)

![N-cyclopentyl-2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2878216.png)

![(2E)-N-({4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}carbamothioyl)-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2878218.png)